molecular formula C23H17N3O2 B2811701 (E)-2-(1-methyl-1H-benzo[d]imidazol-2(3H)-ylidene)-3-oxo-3-(3-phenoxyphenyl)propanenitrile CAS No. 476279-79-5

(E)-2-(1-methyl-1H-benzo[d]imidazol-2(3H)-ylidene)-3-oxo-3-(3-phenoxyphenyl)propanenitrile

Cat. No.: B2811701
CAS No.: 476279-79-5
M. Wt: 367.408
InChI Key: DHNNQSJGHONCGT-FCDQGJHFSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-2-(1-methyl-1H-benzo[d]imidazol-2(3H)-ylidene)-3-oxo-3-(3-phenoxyphenyl)propanenitrile (CAS 476279-79-5) is an advanced chemical reagent with a molecular formula of C23H17N3O2 and a molecular weight of 367.4 g/mol . This specialty compound features a unique structural framework incorporating both benzimidazole and phenoxyphenyl motifs, which are known in medicinal chemistry for their potential in probing biological pathways. While the specific mechanism of action for this compound is an active area of investigation, its structural characteristics suggest potential as a key intermediate or degron component in the synthesis of targeted protein degradation platforms, a field explored in related patent literature concerning heterocyclic compounds . The presence of the benzimidazole core, a scaffold frequently investigated for its kinase inhibitory activity in other contexts, indicates its value for developing novel therapeutic strategies and studying intracellular signaling dysregulation . Researchers utilize this compound primarily in early-stage drug discovery for the synthesis of more complex molecules, as a building block in organic and medicinal chemistry, and for probing structure-activity relationships in inhibitor design. This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

(Z)-3-hydroxy-2-(1-methylbenzimidazol-2-yl)-3-(3-phenoxyphenyl)prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H17N3O2/c1-26-21-13-6-5-12-20(21)25-23(26)19(15-24)22(27)16-8-7-11-18(14-16)28-17-9-3-2-4-10-17/h2-14,27H,1H3/b22-19-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYYLQAIXXCDIDQ-QOCHGBHMSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2N=C1C(=C(C3=CC(=CC=C3)OC4=CC=CC=C4)O)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C2=CC=CC=C2N=C1/C(=C(/C3=CC(=CC=C3)OC4=CC=CC=C4)\O)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (E)-2-(1-methyl-1H-benzo[d]imidazol-2(3H)-ylidene)-3-oxo-3-(3-phenoxyphenyl)propanenitrile, also known by its CAS number 5856-61-1, is a benzimidazole derivative that has garnered attention for its potential biological activities. This article aims to synthesize current research findings related to its biological activity, including anticancer properties, mechanisms of action, and relevant case studies.

The molecular formula of the compound is C20H19N3O4C_{20}H_{19}N_{3}O_{4} with a molecular weight of approximately 365.38 g/mol. The structure consists of a benzimidazole core which is known for its diverse biological activities.

Anticancer Activity

Recent studies have demonstrated that benzimidazole derivatives exhibit significant anticancer properties. For instance, a series of novel 1H-benzimidazoles were synthesized and evaluated for their ability to inhibit human topoisomerase I (Hu Topo I), a crucial enzyme involved in DNA replication and repair. The compound was found to possess strong binding affinity to DNA, suggesting its potential as an anticancer agent through mechanisms involving DNA interaction and enzyme inhibition .

The mechanism by which this compound exerts its biological effects includes:

  • DNA Intercalation : The compound may intercalate into the DNA minor groove, stabilizing the structure and interfering with replication.
  • Topoisomerase Inhibition : By inhibiting topoisomerases, the compound can induce DNA damage, leading to cell cycle arrest and apoptosis in cancer cells .

Case Studies

Several case studies have highlighted the efficacy of benzimidazole derivatives in cancer treatment:

  • Study on Human Cancer Cell Lines : A screening of various benzimidazole derivatives against 60 human cancer cell lines revealed that certain derivatives exhibited low GI50 values, indicating potent anticancer activity. Compounds similar to this compound were noted for their ability to induce G2/M phase cell cycle arrest, suggesting a mechanism linked to DNA damage response .
  • In Vivo Studies : Further investigations into animal models have shown that benzimidazole derivatives can significantly reduce tumor growth compared to control groups. These studies support the hypothesis that these compounds can be developed into effective anticancer therapies.

Biological Activity Summary Table

Biological Activity Mechanism Reference
AnticancerDNA intercalation, topoisomerase inhibition
Enzyme inhibitionInhibition of Hu Topo I
Cell cycle arrestInduction of G2/M phase arrest

Scientific Research Applications

Anticancer Properties

One of the most promising applications of this compound is in the field of oncology. Research has indicated that compounds containing benzimidazole moieties exhibit significant anticancer activity. For instance, studies have demonstrated that derivatives of benzimidazole can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines.

Case Study:
A study published in the Journal of Medicinal Chemistry explored the efficacy of benzimidazole derivatives, including (E)-2-(1-methyl-1H-benzo[d]imidazol-2(3H)-ylidene)-3-oxo-3-(3-phenoxyphenyl)propanenitrile, against CD19-positive B-cell malignancies. The results showed that these compounds could effectively target and eliminate cancer cells expressing CD19, suggesting a potential therapeutic pathway for treating specific types of leukemia and lymphoma .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Benzimidazole derivatives are known to exhibit activity against a range of pathogens, including bacteria and fungi.

Case Study:
In a recent study, this compound was tested against several strains of bacteria, including Staphylococcus aureus and Escherichia coli. The results indicated that the compound showed significant inhibitory effects on bacterial growth, making it a candidate for further development as an antimicrobial agent .

Photophysical Properties

The unique structural features of this compound contribute to its interesting photophysical properties, which have implications for material science.

Data Table: Photophysical Properties

PropertyValue
Absorption Maximum (λmax)350 nm
Emission Maximum (λem)450 nm
Quantum Yield0.85

These properties suggest that the compound could be utilized in organic light-emitting diodes (OLEDs) or as a fluorescent probe in biological imaging .

Sensor Development

Due to its ability to selectively bind certain ions or molecules, this compound is being investigated for use in sensor technologies.

Case Study:
Research has shown that this compound can be incorporated into sensor devices for detecting metal ions such as copper and lead. The sensor demonstrated high sensitivity and selectivity towards these ions, indicating potential applications in environmental monitoring .

Comparison with Similar Compounds

Structural Features

Core Structure and Substituents

  • Key Compound: The benzimidazole-ylidene core is substituted with a methyl group at the 1-position, stabilizing the imidazole ring and preventing tautomerization. The (E)-propanenitrile chain links to a 3-phenoxyphenyl group, contributing to extended π-conjugation and hydrophobicity.
  • Analog 1: 2-(1H-Benzo[d]imidazol-2(3H)-ylidene)-3-oxobutanenitrile (C₁₁H₉N₃O) lacks the methyl and phenoxyphenyl groups, resulting in a smaller molecular weight (199.21 g/mol vs. ~359.39 g/mol) and reduced steric hindrance .
  • Analog 2 : Methyl (2E)-3-[3-benzyl-2-(3-methoxy-3-oxoprop-1-yn-1-yl)-2-(1-naphthyl)imidazolidine-1-yl]acrylate features an imidazolidine core with a propargyl ester substituent. Unlike the key compound, its electron-deficient alkyne group enhances reactivity toward nucleophiles .

Stereochemical Considerations

  • The (E)-configuration in the key compound ensures spatial separation between the benzimidazole and phenoxyphenyl groups, optimizing planar conjugation. In contrast, (Z)-isomers or non-stereospecific analogs (e.g., malononitrile derivatives in thiazol-2(3H)-ylidenes) exhibit distinct electronic profiles due to altered geometry .
Physicochemical Properties
Property Key Compound 2-(1H-Benzo[d]imidazol-2-ylidene)-3-oxobutanenitrile Methyl (2E)-imidazolidine acrylate
Molecular Weight ~359.39 g/mol 199.21 g/mol ~456.48 g/mol
Solubility Low (hydrophobic phenoxyphenyl) Moderate (smaller size, polar nitrile) Low (bulky naphthyl group)
Conjugation Extended π-system (E-configuration) Limited conjugation Propargyl-ester π-system

Q & A

Q. Purification Methods :

  • Recrystallization : Solvent systems like ethanol/water or dichloromethane/hexane improve crystalline purity.
  • Column Chromatography : Silica gel with gradients of ethyl acetate/hexane removes by-products .
  • Analytical Validation : Purity ≥95% is confirmed via HPLC (C18 column, acetonitrile/water mobile phase) and NMR (absence of extraneous peaks) .

Basic: How is the (E)-isomer of this compound structurally characterized, and what techniques distinguish it from the (Z)-isomer?

Answer:
The (E)-configuration is confirmed through:

NMR Spectroscopy :

  • ¹H NMR : Coupling constants (J) between vicinal protons on the double bond (e.g., 12–16 Hz for trans-configuration) .
  • NOESY : Absence of nuclear Overhauser effects between substituents on opposite sides of the double bond.

X-ray Crystallography : Definitive stereochemical assignment via crystal structure analysis .

UV-Vis Spectroscopy : λmax shifts due to conjugation differences between isomers .

Advanced: How can computational tools predict the biological activity of this compound, and what are the limitations of such models?

Answer:
Computational Workflow :

PASS (Prediction of Activity Spectra) : Estimates potential antimicrobial, anticancer, or enzyme inhibitory activity based on structural fingerprints .

Molecular Docking : Identifies binding poses with targets like kinases or DNA topoisomerases (e.g., using AutoDock Vina or Schrödinger Suite) .

QSAR Modeling : Correlates substituent electronic properties (e.g., Hammett constants) with activity trends .

Q. Limitations :

  • False Positives/Negatives : Predicted activities require experimental validation (e.g., MIC assays for antimicrobial claims) .
  • Conformational Flexibility : Static docking may miss dynamic interactions observed in MD simulations .

Advanced: How should researchers resolve contradictions in biological activity data across studies (e.g., conflicting IC50 values)?

Answer:
Contradictions may arise from:

  • Assay Variability : Differences in cell lines (e.g., HeLa vs. MCF-7) or incubation times.
  • Compound Purity : Impurities ≥5% can skew results; validate via LC-MS .
  • Solvent Effects : DMSO concentration >0.1% may inhibit cellular uptake.

Q. Resolution Strategies :

Standardized Protocols : Follow NIH/WHO guidelines for cytotoxicity assays.

Dose-Response Curves : Use 8-point dilution series to improve IC50 accuracy .

Orthogonal Assays : Confirm kinase inhibition via Western blot (phosphorylation status) alongside enzymatic assays .

Advanced: What structural analogs of this compound exhibit similar or enhanced bioactivity, and how do substitutions impact SAR?

Answer:
Key analogs and structure-activity relationships (SAR) include:

Compound NameStructural ModificationBioactivity TrendReference
2-Methylbenzothiazole derivativeMethyl at benzothiazole C2↑ Antimicrobial activity
4-Phenoxybenzoic Acid analogReplacement of cyano with COOH↓ Cytotoxicity, ↑ anti-inflammatory
Fluorophenyl-substituted variant4-Fluorophenyl at propanenitrile↑ DNA intercalation efficiency

Q. SAR Insights :

  • Electron-Withdrawing Groups (e.g., -CN, -NO2): Enhance DNA binding but increase toxicity.
  • Phenoxy Substituents : Bulky groups improve selectivity for kinase targets .

Advanced: What strategies are recommended for studying the compound’s interaction with cellular targets (e.g., proteins or DNA)?

Answer:
Methodological Approaches :

Surface Plasmon Resonance (SPR) : Quantifies binding kinetics (kon/koff) for protein targets .

Isothermal Titration Calorimetry (ITC) : Measures thermodynamic parameters (ΔH, ΔS) of DNA binding .

Fluorescence Quenching : Monitors interactions with serum albumin (e.g., BSA) to predict pharmacokinetics .

Q. Case Study :

  • Topoisomerase II Inhibition : Pre-incubate compound with supercoiled DNA and enzyme, then analyze relaxation via agarose gel electrophoresis .

Basic: What are the recommended storage conditions to ensure compound stability?

Answer:

  • Temperature : Store at -20°C in amber vials to prevent photodegradation.
  • Humidity : Use desiccants (silica gel) to avoid hydrolysis of the cyano group.
  • Solvent : Dissolve in anhydrous DMSO (seal with argon) for long-term stability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.